molecular formula C8H2F6O B1360682 2,2,2,3',4',5'-Hexafluoroacetophenone CAS No. 886369-68-2

2,2,2,3',4',5'-Hexafluoroacetophenone

Cat. No.: B1360682
CAS No.: 886369-68-2
M. Wt: 228.09 g/mol
InChI Key: FUCOIMRDYLXIPA-UHFFFAOYSA-N
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Description

2,2,2,3’,4’,5’-Hexafluoroacetophenone is a fluorinated organic compound with the molecular formula C₈H₂F₆O It is characterized by the presence of six fluorine atoms, making it a highly fluorinated derivative of acetophenone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring of acetophenone using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of 2,2,2,3’,4’,5’-Hexafluoroacetophenone may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2,3’,4’,5’-Hexafluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2,3’,4’,5’-Hexafluoroacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2,3’,4’,5’-Hexafluoroacetophenone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2,3’,4’,5’-Hexafluoroacetophenone is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased electronegativity, thermal stability, and resistance to chemical degradation, making it valuable in specialized applications where these characteristics are essential.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCOIMRDYLXIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645220
Record name 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886369-68-2
Record name 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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